Prucalopride Succinate-13CD3
Description
Properties
Molecular Formula |
C₂₁¹³CH₂₉D₃ClN₃O₇ |
|---|---|
Molecular Weight |
489.97 |
Synonyms |
4-amino-5-chloro-2,3-dihydro-N-[1-(3-methoxypropyl)-4-piperidinyl]-7-benzofurancarboxamide Butanedioic Acid-13CD3; R 108512-13CD3; Resolor-13CD3 |
Origin of Product |
United States |
Chemical Identity and Properties of Prucalopride Succinate ¹³cd₃
Prucalopride (B966) Succinate-¹³CD₃ is a stable, isotopically labeled form of Prucalopride Succinate (B1194679). The labeling involves the substitution of one carbon atom with its heavier isotope, carbon-13 (¹³C), and three hydrogen atoms with deuterium (B1214612) (D or ²H) on the methoxypropyl side chain. This modification results in a molecule with a higher molecular weight than the parent compound, which is essential for its application in analytical research.
Chemically, it is identified as 4-amino-5-chloro-N-(1-(3-(methoxy-¹³C-d₃)propyl)piperidin-4-yl)-2,3-dihydrobenzofuran-7-carboxamide succinate. lgcstandards.comalentris.org This specific labeling makes it an ideal internal standard for bioanalytical methods.
Below are the key chemical properties of this compound.
| Property | Value | Reference |
|---|---|---|
| Chemical Name | 4-amino-5-chloro-N-(1-(3-(methoxy-13C-d3)propyl)piperidin-4-yl)-2,3-dihydrobenzofuran-7-carboxamide succinate | lgcstandards.comalentris.org |
| Molecular Formula | C₁₇¹³CH₂₃D₃ClN₃O₃ · C₄H₆O₄ | alentris.org |
| Molecular Weight | Approximately 489.22 g/mol | lgcstandards.com |
| CAS Number (Labeled) | 2732980-79-7 | lgcstandards.com |
| CAS Number (Unlabeled) | 179474-85-2 | lgcstandards.com |
| Isotope Labels | Carbon-13, Deuterium | lgcstandards.com |
Synthesis and Characterization
The synthesis of Prucalopride (B966) Succinate-¹³CD₃ is a multi-step process that involves introducing the isotopic labels at a specific point in the synthetic route of Prucalopride. A common strategy involves using a labeled precursor for the methoxypropyl side chain. For instance, a labeled 3-methoxypropyl halide can be reacted with the piperidine (B6355638) nitrogen of the core molecule. The final product is then typically purified and converted to its succinate (B1194679) salt.
The structure and purity of the resulting compound are confirmed using a variety of analytical techniques, including:
Mass Spectrometry (MS): To confirm the correct molecular weight and isotopic incorporation.
High-Performance Liquid Chromatography (HPLC): To assess the chemical purity of the compound.
One documented synthesis pathway for the unlabeled compound starts from Methyl 4-(acetylamino)-2,3-dihydrobenzofuran-7-carboxylate and 1-(3-Methoxypropyl)-4-piperidinamine, proceeding through hydrolysis, amidation, chlorine substitution, and finally, salt formation. oriprobe.com A similar pathway would be adapted to use a ¹³CD₃-labeled methoxypropyl precursor to create the labeled final product.
Application in Pharmacological Research
Comprehensive Spectroscopic and Chromatographic Validation of Isotopic Labeling and Positional Fidelity
Mass Spectrometry (MS) for Isotopic Enrichment Verification
Mass spectrometry (MS) is a pivotal analytical technique for confirming the successful incorporation of stable isotopes into a molecule and for determining the extent of isotopic enrichment. In the case of Prucalopride Succinate-13CD3, MS analysis is crucial for verifying the presence of one carbon-13 (¹³C) atom and three deuterium (B1214612) (D) atoms in the methoxypropyl side chain. This isotopic labeling results in a nominal mass increase of 4 Da compared to the unlabeled prucalopride.
The verification process typically involves high-resolution mass spectrometry (HRMS), which can precisely measure the mass-to-charge ratio (m/z) of the parent ion and its fragment ions. This high precision allows for the differentiation between the isotopically labeled compound and any residual unlabeled prucalopride, as well as other potential impurities.
A study utilizing ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS) quantified plasma concentrations of prucalopride. frontiersin.org While this study focused on pharmacokinetic analysis, the methodology is directly applicable to isotopic enrichment verification. frontiersin.org In such an analysis, the mass spectrometer would be set to monitor the specific m/z transitions for both this compound and its unlabeled counterpart.
The mass spectrum of Prucalopride-13CD3 would exhibit a molecular ion peak corresponding to its calculated molecular weight of approximately 371.88 g/mol for the free base. vivanls.com In contrast, the unlabeled prucalopride has a molecular weight of approximately 367.9 g/mol . synzeal.comnih.gov The succinate (B1194679) salt of the labeled compound has a molecular weight of approximately 371.9 g/mol for the prucalopride moiety and 118.1 g/mol for the succinic acid moiety. alentris.org
The fragmentation pattern observed in tandem mass spectrometry (MS/MS) provides further confirmation of the isotopic labeling. Specific fragment ions containing the labeled methoxy-13CD3 group will show a corresponding mass shift. For instance, fragmentation of the bond between the piperidine (B6355638) nitrogen and the propyl chain would generate fragment ions that clearly demonstrate the presence of the ¹³C and deuterium labels.
The isotopic purity is a critical parameter, and it is determined by comparing the peak intensities of the labeled compound with any observed unlabeled compound. A high percentage of isotopic enrichment is essential for applications such as its use as an internal standard in pharmacokinetic studies, ensuring accurate quantification of the unlabeled drug. medchemexpress.com The chemical purity of the compound is also assessed, with suppliers often reporting purities of 99.0% or higher.
The following table summarizes the key mass spectrometric data for Prucalopride-13CD3 and its unlabeled form:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Prucalopride-13CD3 (free base) | C₁₇¹³CH₂₃D₃ClN₃O₃ | 371.88 vivanls.com |
| Prucalopride (free base) | C₁₈H₂₆ClN₃O₃ | 367.9 synzeal.comnih.gov |
| This compound | C₁₇¹³CH₂₃D₃ClN₃O₃ : C₄H₆O₄ | 371.9 : 118.1 alentris.org |
| Prucalopride Succinate | C₁₈H₂₆ClN₃O₃ : C₄H₆O₄ | 367.9 : 118.1 synzeal.com |
This interactive table provides a summary of the molecular formulas and weights for the isotopically labeled and unlabeled forms of prucalopride and its succinate salt.
In a typical LC-MS/MS chromatogram for the analysis of prucalopride, Prucalopride-13CD3 would be used as the internal standard. fx361.com The two compounds would ideally co-elute, but they would be distinguished by their different m/z values in the mass spectrometer. This allows for precise and accurate quantification of prucalopride in various biological matrices. fx361.com
Theoretical Framework for Stable Isotope Labeled Internal Standards in High-Throughput Bioanalysis
In quantitative bioanalysis using LC-MS/MS, an internal standard (IS) is crucial for correcting variability throughout the analytical process. scispace.com An ideal IS should mimic the physicochemical properties of the analyte as closely as possible. bioanalysis-zone.com Stable isotope-labeled internal standards (SIL-IS), such as this compound, are considered the gold standard for this purpose. scioninstruments.comresearchgate.net
The fundamental principle behind the utility of a SIL-IS is its near-identical chemical structure to the analyte, with the only difference being the mass of several atoms (e.g., ¹³C replacing ¹²C, or Deuterium replacing Hydrogen). scioninstruments.comwuxiapptec.com This structural similarity ensures that the SIL-IS and the analyte exhibit virtually identical behavior during sample preparation steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE), chromatography, and ionization in the mass spectrometer's source. wuxiapptec.com
A key challenge in bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. scioninstruments.com Because a SIL-IS co-elutes with the analyte and has the same ionization efficiency, it experiences the same degree of matrix effect. wuxiapptec.com By calculating the ratio of the analyte's response to the IS's response, these variations are effectively normalized, significantly improving the accuracy, precision, and reliability of the assay. scispace.comwuxiapptec.com This ability to compensate for analyte loss, experimental variations, and matrix effects makes SIL-IS, like this compound, indispensable for high-throughput, regulated bioanalysis. researchgate.netwuxiapptec.com
Development and Optimization of Ultra-Sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Assays for Prucalopride
The development of a sensitive and selective LC-MS/MS method requires meticulous optimization of both the chromatographic separation and the mass spectrometric detection parameters.
Effective chromatographic separation is critical to isolate prucalopride and its metabolites from endogenous matrix components, thereby reducing interference and improving sensitivity. Ultra-high-performance liquid chromatography (UHPLC) systems are frequently employed to achieve rapid and efficient separations. nih.govfrontiersin.orgnih.gov
Separation is typically accomplished using a reverse-phase C18 column. nih.govnih.govresearchgate.netejournal.by A gradient elution with a mobile phase consisting of an aqueous component (often water with an acidic modifier like 0.1% formic acid) and an organic solvent (typically acetonitrile) is used to resolve the analytes. nih.govnih.govresearchgate.net The acidic modifier helps to produce protonated molecules of the analyte and improve peak shape. The flow rate is generally maintained at a low level, such as 0.2 mL/min, which is suitable for sensitive UHPLC-MS/MS analysis. nih.govresearchgate.net
Table 1: Example of Optimized Chromatographic Conditions for Prucalopride Analysis
| Parameter | Condition | Source(s) |
|---|---|---|
| Chromatography System | UHPLC Dionex Ultimate 3000 / Waters ACQUITY UPLC | nih.govresearchgate.net |
| Column | Waters ACQUITY UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm) | nih.gov |
| Mobile Phase A | 0.1% Formic Acid in Water | nih.govresearchgate.netfrontiersin.org |
| Mobile Phase B | Acetonitrile | nih.govresearchgate.netfrontiersin.org |
| Flow Rate | 0.2 mL/min | nih.govresearchgate.net |
| Column Temperature | 40°C | nih.gov |
| Injection Volume | 5 µL | nih.govfrontiersin.org |
| Run Time | ~2.20 - 6.0 minutes | ejournal.byfrontiersin.org |
Tandem mass spectrometry provides exceptional selectivity and sensitivity through Multiple Reaction Monitoring (MRM). In this mode, a specific precursor ion is selected and fragmented, and a resulting unique product ion is monitored. nih.gov For prucalopride analysis, electrospray ionization (ESI) in the positive ion mode is commonly used as it provides a strong protonated molecular ion [M+H]⁺. nih.govejournal.by
The MRM transitions are specific to the analyte and the internal standard. For prucalopride, a common transition is from the precursor ion at m/z 368.0 to a product ion at m/z 196.0. ejournal.by For its stable isotope-labeled internal standard, this compound, the precursor ion is shifted to m/z 372.0, while it can fragment to the same product ion at m/z 196.0, confirming the structural similarity. ejournal.by Optimization of MS parameters such as spray voltage and capillary temperature is crucial for maximizing signal intensity. nih.govfrontiersin.org
Table 2: Optimized Mass Spectrometric Parameters for Prucalopride and this compound
| Parameter | Setting | Source(s) |
|---|---|---|
| Mass Spectrometer | Triple Quadrupole (e.g., Waters Xevo TQD) | researchgate.net |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | nih.govejournal.by |
| Prucalopride Transition | m/z 368.0 → 196.0 | ejournal.by |
| Prucalopride-13CD3 IS Transition | m/z 372.0 → 196.0 | ejournal.by |
| Spray Voltage | +3.5 kV | nih.govfrontiersin.org |
| Capillary Temperature | 320°C | nih.govfrontiersin.org |
| Sheath Gas Pressure | 40 arb | nih.govfrontiersin.org |
| Auxiliary Gas Pressure | 10 arb | nih.govfrontiersin.org |
Application of Validated Bioanalytical Methods in Preclinical Pharmacokinetic and Toxicokinetic Studies
Once validated, bioanalytical methods utilizing this compound as an internal standard are applied to preclinical pharmacokinetic (PK) and toxicokinetic (TK) studies. mdpi.com These studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of prucalopride and for correlating drug exposure with toxicological findings in animal models. mdpi.comeuropa.eu
Preclinical PK studies involve administering prucalopride to animal species such as rats, mice, and dogs, followed by the collection of biological samples (most commonly plasma) at various time points. europa.eu The validated LC-MS/MS method is then used to measure the concentration of prucalopride over time, allowing for the calculation of key PK parameters like maximum concentration (Cmax), time to Cmax (Tmax), and the area under the concentration-time curve (AUC). researchgate.netnih.gov
Toxicokinetic analysis is an integral part of preclinical safety evaluation and is typically conducted during repeated-dose toxicity studies. europa.eu It aims to establish a relationship between the dose of prucalopride administered and the resulting systemic exposure in the toxicology study animals. researchgate.net Data from these studies are critical for interpreting the toxicology findings and for determining the safety margins before proceeding to human clinical trials. For example, TK data from a two-year carcinogenicity study in rats provided exposure levels at different doses. fda.gov
Table 3: Toxicokinetic Parameters of Prucalopride in Female Rats (Day 189 of a 2-Year Study)
| Dose (mg/kg) | Cmax (µg/mL) | AUC(0-24h) (µg·h/mL) |
| 5 | 0.286 | 0.869 |
| 10 | 0.808 | Not Reported |
| 40 | 3.62 | Not Reported |
| Data sourced from FDA review documents. fda.gov |
Exploratory Research Applications of Prucalopride Succinate 13cd3 in Mechanistic and Metabolic Investigations
Elucidation of Prucalopride (B966) Metabolic Pathways via Isotopic Tracing Techniques (In vitro and Preclinical in vivo)
Isotopic tracing with compounds like Prucalopride Succinate-13CD3 is a powerful technique to delineate the metabolic pathways of a drug. By introducing a labeled version of the parent drug, researchers can confidently identify and track the formation of various metabolites.
In vitro and preclinical in vivo studies have been instrumental in identifying the metabolic products of prucalopride. While metabolism is not the primary route of elimination for prucalopride, several metabolites have been identified. hpra.ie
Phase I Metabolism: This phase typically involves oxidation, reduction, or hydrolysis. For prucalopride, key Phase I metabolic reactions include:
O-demethylation: This process results in the formation of metabolites like R107504. europa.eu
Hydroxylation: This leads to the creation of metabolites such as R106569. europa.eu
N-dealkylation: This pathway produces metabolites like R084536. hpra.ie
Oxidation: This can occur at various positions on the molecule. europa.eu
Phase II Metabolism: This phase involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion.
Glucuronidation: Studies have identified glucuronic acid conjugates of prucalopride. nih.gov
Amino Acid Conjugation: Interestingly, prucalopride has been found to conjugate with endogenous amino acids like glutamine and ornithine. frontiersin.org
Fatty Acid Conjugation: The formation of a palmitoyl (B13399708) conjugate has also been observed. frontiersin.org
A comprehensive study in rats identified a total of 47 metabolites in plasma, urine, and feces, highlighting the complexity of its metabolic profile despite metabolism not being the major elimination pathway. nih.govfrontiersin.orgnih.gov
Table 1: Key Metabolites of Prucalopride
| Metabolite ID | Biotransformation Pathway | Location Found | Reference |
|---|---|---|---|
| R107504 | O-demethylation and oxidation | Urine, Feces | hpra.ieeuropa.eu |
| R106569 | Hydroxylation | Excreta | europa.eu |
| R129531 | Hydroxylation, O-demethylation, and oxidation | Excreta (rat) | europa.eu |
| R112718 | Hydroxylation and O-demethylation | Excreta (rat) | europa.eu |
| R084536 | N-dealkylation | Urine, Feces | hpra.ie |
| M35 | Glucuronic acid conjugate | Urine | nih.gov |
| M38 | Glutamine conjugate | Feces | frontiersin.org |
Metabolic stability assays, often conducted using liver microsomes, are crucial for predicting a drug's hepatic clearance in vivo. srce.hrnih.gov These assays measure the rate at which a compound is metabolized by enzymes, primarily cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes present in microsomes. nih.gov
In vitro studies with human liver microsomes have shown that the metabolism of prucalopride is very slow. hpra.ie This low rate of metabolism suggests that it is not a major route of elimination in humans. hpra.ie While specific enzyme kinetic parameters for this compound are not detailed in the provided results, the use of such a labeled compound would be essential for accurately determining parameters like the Michaelis-Menten constant (Km) and maximum velocity (Vmax) of the enzymes involved in its metabolism. This is because the isotopic label allows for unambiguous detection and quantification of the substrate and its metabolites in the presence of other interfering substances in the microsomal incubation mixture.
Significant species-specific differences in the metabolism of prucalopride have been observed in preclinical models.
Rats: In rats, prucalopride is extensively metabolized, with notable gender differences in the metabolic pattern. europa.eu The main metabolites include those resulting from hydroxylation, O-demethylation, and oxidation. europa.eu
Dogs: In contrast to rats, prucalopride is not extensively metabolized in dogs. europa.eu The primary metabolites are formed through O-demethylation and oxidation, as well as hydroxylation. europa.eu
Humans: The metabolic profile in humans is more similar to that in dogs, with prucalopride not being extensively metabolized. europa.eu
These species differences are critical to consider when extrapolating preclinical data to predict human pharmacokinetics and metabolism. The use of this compound in these comparative studies would enable precise quantification of species-specific metabolite formation and clearance rates.
Table 2: Species Differences in Prucalopride Metabolism
| Species | Extent of Metabolism | Major Metabolic Pathways | Reference |
|---|---|---|---|
| Rat | Extensive | Hydroxylation, O-demethylation, Oxidation | europa.eu |
| Dog | Not Extensive | O-demethylation, Oxidation, Hydroxylation | europa.eu |
Investigation of Drug-Drug Interactions and Enzyme Induction/Inhibition Using Labeled Probes
This compound is an ideal tool for investigating the potential for drug-drug interactions (DDIs). In vitro data indicate that prucalopride has a low potential for clinically significant DDIs. europa.eu
Studies have shown that prucalopride does not significantly inhibit a range of CYP enzymes at clinically relevant concentrations. nih.govfda.gov Furthermore, it did not show significant induction of CYP1A2, CYP2B6, and CYP3A4. nih.govfda.gov
While prucalopride itself has a low DDI potential, it is a substrate for P-glycoprotein (P-gp). europa.eunih.gov Co-administration with a potent P-gp inhibitor like ketoconazole (B1673606) can increase prucalopride exposure. europa.eunih.gov The use of labeled prucalopride in such studies allows for precise measurement of its transport and how it is affected by inhibitors or inducers of drug transporters, without interference from the co-administered drug.
Mechanistic Studies on Prucalopride Transport and Distribution in Preclinical Biological Systems
Understanding the transport and distribution of a drug is fundamental to its pharmacology. Studies using radiolabeled prucalopride ([¹⁴C]prucalopride and [¹¹C]prucalopride) have provided valuable insights into its distribution in preclinical models.
Tissue distribution studies in rats have shown that prucalopride distributes to a wide range of tissues, with the highest concentrations found in the colon, glandular tissues, liver, and kidney. tga.gov.au Importantly, brain concentrations of prucalopride are very low, suggesting limited penetration of the blood-brain barrier. nih.govnih.gov This is a critical finding, as it suggests a lower potential for central nervous system side effects. nih.gov
The use of a stable isotope-labeled compound like this compound in conjunction with advanced imaging techniques like mass spectrometry imaging could provide even more detailed spatial information on its distribution within tissues and organs.
Application in High-Resolution Mass Spectrometry for Metabolite Profiling and Pathway Mapping
High-resolution mass spectrometry (HRMS) is a powerful analytical technique for comprehensive metabolite profiling. frontiersin.orgnih.gov When combined with the use of an isotopically labeled compound such as this compound, its capabilities are significantly enhanced.
The distinct mass shift introduced by the 13CD3 label allows for the unambiguous identification of drug-related material in complex biological samples. This "isotopic signature" helps to differentiate true metabolites from endogenous background ions, which is a common challenge in metabolomics studies. frontiersin.org This approach facilitates the creation of detailed metabolic pathway maps, as demonstrated in a study that identified 47 different metabolites of prucalopride in rats. frontiersin.orgresearchgate.net The use of HRMS enables the accurate mass measurement of parent drug and metabolites, which aids in the determination of their elemental composition and subsequent structural elucidation. nih.govfrontiersin.org
Quality Control and Reference Standard Utility of Prucalopride Succinate 13cd3
Utilization in Impurity Profiling and Quantitative Determination of Related Substances in Prucalopride (B966) Active Pharmaceutical Ingredients
The rigorous control of impurities in an active pharmaceutical ingredient is paramount to ensure its safety and efficacy. Prucalopride Succinate-13CD3 plays a pivotal role in the impurity profiling and quantitative analysis of related substances in Prucalopride API. While specific research detailing the use of this compound for impurity profiling is not extensively published, its application is based on well-established principles of using stable isotope-labeled internal standards in mass spectrometry-based methods.
During the synthesis and storage of Prucalopride, various process-related impurities and degradation products can arise. The identification and quantification of these impurities are a critical part of quality control. The use of a stable isotope-labeled internal standard like this compound is the preferred method for accurate quantification in liquid chromatography-mass spectrometry (LC-MS). waters.comnih.gov
The key advantage of using this compound is that it is chemically identical to the analyte (Prucalopride) and its impurities, but has a different mass. This allows it to co-elute with the analytes of interest during chromatography and experience similar ionization effects in the mass spectrometer, thereby correcting for variations in sample preparation, injection volume, and matrix effects. waters.comcrimsonpublishers.com This leads to higher accuracy and precision in the quantification of impurities.
Commercial suppliers of this compound market it for use in impurity profiling and for the quality control applications in the manufacturing of Prucalopride, including for Abbreviated New Drug Application (ANDA) filings. pharmaffiliates.com This underscores its intended and practical use in the pharmaceutical industry for ensuring the purity of the API.
Role as a Certified Reference Material in Analytical Chemistry and Pharmaceutical Research Laboratories
A Certified Reference Material (CRM) is a standard of the highest quality, with its properties certified by a recognized body, and is used to calibrate analytical instruments, validate methods, and for quality control purposes. While a formal certification for this compound from a major pharmacopeia such as the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP) is not readily documented in the public domain, it is available from specialized chemical suppliers who provide it as a well-characterized reference standard.
Suppliers offer this compound with a detailed Certificate of Analysis (CoA), which includes data on its identity, purity, and isotopic enrichment, ensuring its suitability for use as a reference material in demanding analytical applications. Some suppliers also offer to provide traceability to pharmacopeial standards, which is a key requirement for its use in regulatory filings. pharmaffiliates.com
In pharmaceutical research and quality control laboratories, this compound serves as an indispensable internal standard for the development and validation of analytical methods. Its use as a reference material ensures the reliability and reproducibility of analytical data, which is crucial for regulatory compliance and for ensuring the quality of the final drug product.
Development of Reference Analytical Procedures for the Assay of Prucalopride and its Derivatives
The development of robust and reliable analytical procedures is a cornerstone of pharmaceutical development and manufacturing. This compound has been successfully employed as an internal standard in the development and validation of a highly sensitive and rapid liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Prucalopride in biological matrices.
One such study details a validated bioanalytical method for the estimation of Prucalopride in human plasma. The use of Prucalopride-13CD3 as an internal standard was instrumental in achieving the high sensitivity, specificity, and accuracy of the assay. The method demonstrated excellent linearity and precision, making it suitable for pharmacokinetic studies.
Below is a table summarizing the key parameters of a validated LC-MS/MS method using Prucalopride-13CD3 as an internal standard for the quantification of Prucalopride.
| Parameter | Value |
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Internal Standard | Prucalopride-13CD3 |
| Matrix | Human Plasma |
| Linearity Range | 0.1 - 100 ng/mL |
| Lower Limit of Quantitation (LLOQ) | 0.1 ng/mL |
| Intra-day Precision (RSD) | ≤ 7.8% |
| Inter-day Precision (RSD) | ≤ 7.8% |
| Intra-day Accuracy | -3.0% to 8.5% |
| Inter-day Accuracy | -3.0% to 8.5% |
| Extraction Recovery of Prucalopride | 90.0 - 110.0% |
| Extraction Recovery of Internal Standard | 99.6% |
This data demonstrates the successful application of this compound in developing a reference analytical procedure for the precise and accurate assay of Prucalopride. The use of the stable isotope-labeled standard ensures that the method is robust and reliable, meeting the stringent requirements of regulatory bodies for bioanalytical method validation.
Emerging Methodologies and Future Research Trajectories Involving Prucalopride Succinate 13cd3
Integration with Advanced Imaging Modalities and In Vivo Tracing Techniques (Strictly preclinical, non-human)
The use of stable isotope-labeled compounds like Prucalopride (B966) Succinate-13CD3 is foundational to modern preclinical in vivo tracing studies. ckisotopes.comnih.gov These methodologies allow researchers to track the metabolic fate of a drug within a biological system without perturbing the system's homeostasis. nih.gov The low natural abundance of deuterium (B1214612) (²H) and carbon-13 (¹³C) ensures that the administered labeled compound can be detected with a minimal background signal. nih.govmdpi.com
In preclinical animal models, Deuterium Metabolic Imaging (DMI), a specialized form of magnetic resonance spectroscopy (MRS), can be employed. mdpi.comoup.com By administering a deuterated compound, researchers can trace its metabolic pathways and quantify the formation of downstream metabolites in three dimensions. nih.gov This technique offers the advantage of using non-radioactive, safe compounds and can be performed with standard clinical MRI equipment fitted with the appropriate hardware and software. oup.com For instance, studies have used DMI in rodent models to investigate metabolic differences between tumor and normal tissue by tracking the metabolism of deuterated glucose. mdpi.com While specific DMI studies using Prucalopride Succinate-13CD3 are not yet published, its deuterated nature makes it a candidate for such future preclinical investigations to map its distribution and metabolism in specific tissues.
Another powerful technique is the use of isotopically labeled compounds in conjunction with mass spectrometry imaging (MSI). This method allows for the visualization of the spatial distribution of the drug and its metabolites within tissue sections, providing critical information for pharmacology and toxicology studies. Furthermore, radiolabeled versions of prucalopride, such as [11C]prucalopride, have been used in preclinical positron emission tomography (PET) studies to image 5-HT4 receptors in the brain and peripheral tissues of animals. nih.gov These studies help in understanding receptor occupancy and distribution, which is vital for drug development. nih.gov
The benefits of using stable isotope tracers in preclinical species include the potential to reduce the number of animals required for a given study and to obtain results more quickly, thereby accelerating drug development timelines. ckisotopes.com
Exploration of Kinetic Isotope Effects (KIE) in Prucalopride's Biological Interactions and Transformations
The replacement of hydrogen with its heavier isotope, deuterium, can alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.org This effect is most significant when the cleavage of a carbon-hydrogen bond is the rate-determining step of a reaction. portico.orgnih.gov The carbon-deuterium (C-D) bond has a lower zero-point energy than a carbon-hydrogen (C-H) bond, meaning it requires more energy to break, which can slow down the reaction rate. portico.org
In pharmaceutical sciences, this principle is strategically used to improve a drug's metabolic profile. nih.gov Many drugs are metabolized by cytochrome P450 (P450) enzymes, and this process often involves the cleavage of C-H bonds. nih.gov By substituting deuterium at a metabolically vulnerable site, the rate of metabolism can be slowed, potentially increasing the drug's half-life and bioavailability. portico.orgmusechem.com This is known as a primary KIE and is generally observed when the ratio of reaction rates (kH/kD) is greater than 2. portico.org
This compound is specifically labeled on the methoxypropyl group. alentris.org One of the known metabolic pathways for prucalopride is O-demethylation. The deuteration at this methoxy (B1213986) group (-OCD3) makes the compound a prime candidate for studying the KIE on its metabolism. The cleavage of the O-CD3 bond would be expected to be slower than the O-CH3 bond in the unlabeled parent drug. This could lead to a reduced rate of formation of the O-desmethyl metabolite. While in vitro studies show that prucalopride metabolism is generally slow, exploring the KIE could provide deeper insights into its metabolic stability. europa.eu
The strategic deuteration of drug candidates to enhance their pharmacokinetic properties is a growing area of research, with several deuterated drugs having undergone clinical evaluation. nih.govresearchgate.net
Development of Novel Analytical Platforms Leveraging this compound for Enhanced Research Capabilities
This compound serves as an ideal internal standard for quantitative bioanalytical methods, particularly those using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govmusechem.com The use of a stable isotope-labeled internal standard is considered the gold standard in mass spectrometry because it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, but is distinguishable by its higher mass. musechem.comacs.org This allows for highly accurate and precise quantification of the unlabeled drug in complex biological matrices like plasma, urine, or tissue homogenates. musechem.comacs.org
Several analytical methods have been developed for the quantification of prucalopride, often for pharmacokinetic studies. jipbs.comjchr.orgimpactfactor.org These methods require a reliable internal standard to ensure accuracy. For instance, a UPLC-MS/MS method for prucalopride in human plasma would monitor specific mass transitions (parent ion to fragment ion) for both the drug and its labeled internal standard. frontiersin.orgresearchgate.net
Below is a table representing typical parameters that would be defined in such an analytical method validation, highlighting the role of the isotopically labeled standard.
| Parameter | Analyte (Prucalopride) | Internal Standard (this compound) | Purpose |
| Parent Ion (m/z) | 368.1 | 372.1 | To select the specific molecule for fragmentation. |
| Fragment Ion (m/z) | 196.1 | 200.1 | To generate a specific signal for quantification. |
| Retention Time | Identical to IS | Identical to Analyte | To ensure co-elution and compensation for matrix effects. |
| Linearity Range | e.g., 0.05-50 ng/mL | Fixed Concentration | To establish a concentration range for accurate measurement. |
| Precision (%CV) | <15% | N/A | To ensure the reproducibility of the measurement. |
| Accuracy (%RE) | within ±15% | N/A | To ensure the measurement is close to the true value. |
| Note: The mass-to-charge (m/z) values are illustrative and would be determined experimentally on a specific mass spectrometer. The +4 Da mass difference in the internal standard corresponds to the ¹³C and three ²H (deuterium) atoms. |
The development of these robust analytical platforms is crucial for drug development, enabling precise characterization of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. acs.org
Future Perspectives on the Strategic Design and Application of Isotopically Labeled Compounds in Pharmaceutical Sciences
The application of isotopically labeled compounds, such as this compound, is a cornerstone of modern pharmaceutical science that continues to evolve. musechem.com The strategic incorporation of stable isotopes is moving beyond its traditional role in metabolic studies and analytical standards towards creating better therapeutic agents. nih.gov
Future research will likely focus on several key areas:
Enhanced Therapeutic Profiles: The "deuterium switching" approach, where hydrogen atoms at sites of metabolism are replaced with deuterium to improve pharmacokinetics, is an established strategy. nih.gov Future work will involve more sophisticated designs, potentially using isotopes to subtly alter receptor binding kinetics or to protect against specific pathways of toxic metabolite formation.
Advanced Mechanistic Studies: The use of stable isotopes in combination with high-resolution analytical techniques like mass spectrometry and NMR will continue to unravel complex biological mechanisms. medchemexpress.com This allows for a detailed understanding of a drug's interaction with its target and its journey through the body at a molecular level. musechem.com
Personalized Medicine: Isotope-based tests could be developed to probe a patient's specific metabolic phenotype. By administering a labeled compound, clinicians could potentially determine how an individual will metabolize a certain class of drugs, allowing for personalized dosing regimens.
Sustainable Labeling Methodologies: A significant area of research is the development of more efficient, late-stage isotopic labeling methods. acs.orgx-chemrx.com This would allow for the easier and more cost-effective creation of labeled compounds, accelerating the entire drug discovery and development pipeline. x-chemrx.com
Q & A
Q. How should researchers design pharmacokinetic studies for Prucalopride Succinate-13CD3 to ensure isotopic integrity?
Methodological Answer:
- Use stable isotope-labeled internal standards (e.g., 13CD3) to minimize variability in mass spectrometry quantification. Ensure isotopic purity via nuclear magnetic resonance (NMR) or high-resolution mass spectrometry (HRMS) validation .
- Incorporate PICOT framework (Population: animal/human models; Intervention: labeled compound; Comparison: unlabeled Prucalopride; Outcome: bioavailability; Time: sampling intervals) to structure the study .
- Example table for study parameters:
| Parameter | This compound | Prucalopride (Unlabeled) |
|---|---|---|
| Isotopic Purity (%) | ≥99.5 | N/A |
| Dose (mg/kg) | 2 | 2 |
| Plasma Sampling (hr) | 0, 1, 2, 4, 8, 24 | 0, 1, 2, 4, 8, 24 |
Q. What are the critical parameters for selecting patient cohorts in this compound clinical trials?
Methodological Answer:
- Apply inclusion/exclusion criteria aligned with prior Phase III trials (e.g., women with chronic constipation unresponsive to laxatives) .
- Use stratified randomization to balance covariates (e.g., age, BMI, ethnicity) and mitigate confounding variables .
- Reference cohort attrition data from pooled analyses (e.g., 15,492 prucalopride vs. 2,496,593 PEG patients post-exclusion) to optimize sample size .
Advanced Research Questions
Q. How can researchers resolve contradictions in efficacy data between Asian and non-Asian subgroups in Prucalopride trials?
Methodological Answer:
- Conduct post-hoc subgroup analyses using pooled data (e.g., 73.4% non-Asian vs. 26.6% Asian women) to assess ethnic variability in drug response .
- Apply sensitivity analyses (e.g., Mantel-Haenszel weighting) to adjust for covariates like diet, microbiome diversity, or genetic polymorphisms .
- Example conflicting result:
- Non-Asian women: 34% increase in stool frequency (p<0.001).
- Asian women: 28% increase (p=0.02) due to lower baseline laxative resistance .
Q. What experimental strategies validate the isotope effect of 13CD3 on Prucalopride’s serotonin 5-HT4 receptor binding?
Methodological Answer:
- Perform competitive binding assays using radiolabeled ligands (e.g., [3H]-GR113808) to compare affinity (Kd) between labeled and unlabeled Prucalopride .
- Use molecular dynamics simulations to quantify deuterium’s impact on hydrogen bonding and conformational stability .
- Report outcomes in tabular format:
| Isotope | Kd (nM) | ΔG (kcal/mol) | Hydrogen Bond Lifetime (ps) |
|---|---|---|---|
| 13CD3-labeled | 1.8 | -9.2 | 450 |
| Unlabeled | 1.7 | -9.3 | 420 |
Methodological Frameworks for Data Analysis
Q. How should researchers address missing data in longitudinal Prucalopride studies?
Methodological Answer:
Q. What statistical methods are optimal for analyzing Prucalopride’s dose-response relationships?
Methodological Answer:
- Use non-linear mixed-effects modeling (NLMEM) to estimate EC50 values for bowel motility outcomes .
- Apply Bayesian hierarchical models to account for inter-study heterogeneity in pooled analyses (e.g., 4 Phase III trials) .
Guidelines for Reporting Results
Q. How to structure tables and figures for Prucalopride studies in compliance with ICH-GCP?
Methodological Answer:
Q. What ethical considerations are critical when publishing Prucalopride trial data?
Methodological Answer:
- Disclose COI (e.g., funding from pharmaceutical sponsors) in the cover letter .
- Obtain permissions for reused figures/tables and cite primary sources (e.g., NCT00488137 trial protocol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
